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Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012 Get Quote

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase crucial

for the production of phosphoinositides PtdIns(3,5)P₂ and PtdIns5P. These lipids are vital for

regulating endosomal trafficking, lysosomal homeostasis, and autophagy. Due to its role in

these fundamental cellular processes, PIKfyve has emerged as a significant target in various

research areas, including oncology, neurodegenerative diseases, and virology. This guide

provides a comparative analysis of the selectivity profile of YM-201636 against other kinases,

offering a valuable resource for researchers designing experiments or developing novel

therapeutics.

Quantitative Selectivity Profile of PIKfyve Inhibitors
The inhibitory activity of YM-201636 and other common PIKfyve inhibitors is typically quantified

by their half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) values. A

lower value indicates higher potency. Selectivity is determined by comparing the inhibitor's

potency against its primary target (PIKfyve) versus other kinases. A significant fold-difference in

these values highlights the inhibitor's specificity.
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Inhibitor
Primary
Target

IC₅₀ / Kd
(nM)

Off-
Target(s)

Off-Target
IC₅₀ / Kd
(nM)

Selectivity
(Fold
Difference)

YM-201636 PIKfyve 33[1]
p110α (Class

IA PI3K)
3,300[1] ~100x

Class IA PI3K

Inhibits

insulin-

induced

activation[2]

-

Apilimod PIKfyve 14[3][4]

Kinome

Panel (456

kinases)

No significant

binding

detected[5]

Highly

Selective

APY0201 PIKfyve 5.2[1][6]
Kinome

Panel

Superior

selectivity

over

apilimod[2]

Very High

Selectivity

WX8 PIKfyve 1 (Kd)[7] PIP4K2C ~300 (Kd)[7] ~300x

MTOR
~7,000 (Kd)

[7]
~7,000x

Vacuolin-1 PIKfyve Not specified - -

Potent and

Selective[1]

[8]

Summary of Findings:

YM-201636 is a potent inhibitor of PIKfyve with an IC₅₀ of 33 nM.[1] It exhibits approximately

100-fold selectivity against the class I PI3K isoform p110α.[1] However, it is noted to be less

selective than other available inhibitors, as it also inhibits the insulin-dependent activation of

class IA PI 3-kinase.[2]

APY0201 emerges as the most potent inhibitor in this comparison, with an IC₅₀ of 5.2 nM.[1]

[6] It is reported to have superior selectivity compared to apilimod, showing high specificity

across broad panels of kinases and other enzymes.[2]
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Apilimod is also highly potent (IC₅₀ of 14 nM) and is described as "exquisitely selective," with

a comprehensive screen against 456 kinases showing PIKfyve as its only significant target.

[3][5]

WX8 demonstrates high potency with a Kd of 1 nM and exhibits strong selectivity against

other related kinases like PIP4K2C (~300-fold) and MTOR (~7000-fold).[7]

Vacuolin-1 is established as a potent and selective PIKfyve inhibitor, though specific IC₅₀

values are not readily available for direct comparison.[8] Its similar clustering with YM-
201636 in high-content screening suggests a related mechanism of action.[8]

Experimental Methodologies
The determination of kinase inhibition and selectivity involves robust biochemical assays. The

data presented in this guide are primarily derived from in vitro kinase assays that measure the

enzymatic activity of purified kinases in the presence of an inhibitor.

1. In Vitro Lipid Kinase Assay (ADP-Glo™ Format)

This is a common method for quantifying kinase activity by measuring the amount of ADP

produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and

the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which

is then used to produce a luminescent signal via a luciferase/luciferin reaction. The light

output is directly proportional to the ADP produced and thus to the kinase activity.

Protocol Outline:

Reaction Setup: Recombinant human PIKfyve enzyme is incubated in a kinase buffer with

the lipid substrate (e.g., a mixture of phosphatidylinositol 3-phosphate and

phosphatidylserine, PI(3)P:PS).

Inhibitor Addition: Serial dilutions of the test compound (e.g., YM-201636) are added to the

reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.
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Initiation: The kinase reaction is initiated by adding a solution of ATP. The mixture is

incubated for a set period (e.g., 40 minutes) at a controlled temperature (e.g., 30°C).

Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the enzymatic

reaction and eliminate any unused ATP.

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes

that convert the newly formed ADP into ATP.

Signal Detection: The newly synthesized ATP drives a luciferase reaction, and the

resulting luminescence is measured using a plate reader.

Data Analysis: The luminescent signal is used to calculate the percentage of kinase

inhibition at each compound concentration, from which an IC₅₀ value is determined.

2. Radiometric Kinase Assay (³²P-ATP Filter Binding)

This classic method measures the direct incorporation of a radiolabeled phosphate from [γ-

³²P]ATP onto the lipid substrate.

Principle: The radiolabeled lipid product is separated from the unreacted [γ-³²P]ATP by

binding it to a membrane. The radioactivity on the membrane is then quantified, which

corresponds to the kinase activity.

Protocol Outline:

Reaction Setup: Similar to the ADP-Glo assay, purified kinase and lipid substrate are

prepared in a reaction buffer.

Inhibitor Addition: Test compounds are added at various concentrations.

Initiation: The reaction is started by adding ATP supplemented with [γ-³²P]ATP. The

reaction proceeds for a defined time and temperature.

Termination and Capture: The reaction is stopped, and an aliquot is spotted onto a

nitrocellulose or other suitable membrane that avidly binds lipids.
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Washing: The membrane is washed extensively with solutions like 1 M NaCl and 1%

phosphoric acid to remove unreacted [γ-³²P]ATP and other non-lipid components.

Quantification: The amount of radioactivity trapped on the membrane is measured using a

scintillation counter or phosphorimager.

Data Analysis: The radioactive counts are proportional to kinase activity. These values are

used to calculate percent inhibition and determine the IC₅₀.

Visualizing the Experimental Workflow and
Signaling Pathway
Experimental Workflow for Kinase Inhibition Assay
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Caption: General workflow for an in vitro kinase inhibition assay.

PIKfyve Signaling Pathway
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Caption: PIKfyve's role in the phosphoinositide signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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